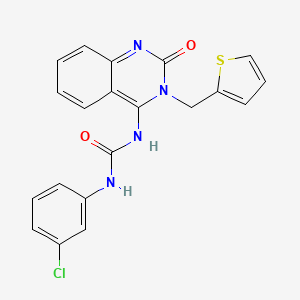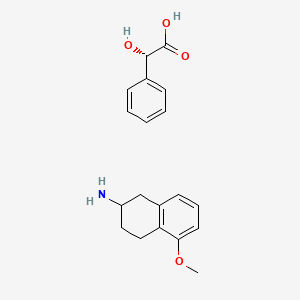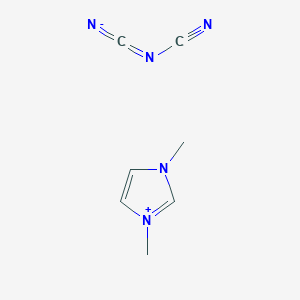
1,3-Dimethylimidazolium dicyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylimidazolium dicyanamide is an ionic liquid with the chemical formula C7H9N5. It is known for its unique properties, such as low viscosity, high thermal stability, and wide electrochemical window .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolium dicyanamide can be synthesized through a metathesis reaction involving 1,3-dimethylimidazolium chloride and sodium dicyanamide . The reaction typically occurs in an aqueous medium, and the product is isolated by removing the solvent under reduced pressure. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified through distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolium dicyanamide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the dicyanamide anion acts as a leaving group.
Coordination Reactions: The dicyanamide anion can coordinate with metal ions, forming complexes with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Coordination Reactions: Metal salts such as lanthanide chlorides are used, and the reactions are often conducted in ionic liquid media.
Major Products
Substitution Reactions: Products include substituted imidazolium salts with various functional groups.
Coordination Reactions:
Scientific Research Applications
1,3-Dimethylimidazolium dicyanamide has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in batteries and capacitors due to its high ionic conductivity and wide electrochemical window.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a medium for enzyme catalysis and drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3-dimethylimidazolium dicyanamide involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through electrostatic and hydrogen bonding interactions, while the dicyanamide anion can coordinate with metal ions, facilitating complex formation . These interactions enable the compound to act as an effective catalyst and reaction medium in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium dicyanamide: Similar in structure but with an ethyl group instead of a methyl group.
1-Butyl-3-methylimidazolium dicyanamide: Contains a butyl group, leading to different physical properties such as higher viscosity.
Uniqueness
1,3-Dimethylimidazolium dicyanamide is unique due to its balance of low viscosity, high thermal stability, and wide electrochemical window. These properties make it particularly suitable for applications in electrochemistry and catalysis, where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;1,3-dimethylimidazol-1-ium |
InChI |
InChI=1S/C5H9N2.C2N3/c1-6-3-4-7(2)5-6;3-1-5-2-4/h3-5H,1-2H3;/q+1;-1 |
InChI Key |
QMMSBNIKENVPRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(=[N-])=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


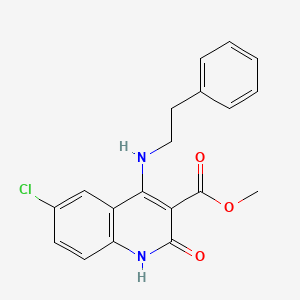
amine](/img/structure/B14123221.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)
![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)
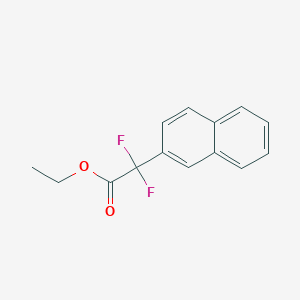
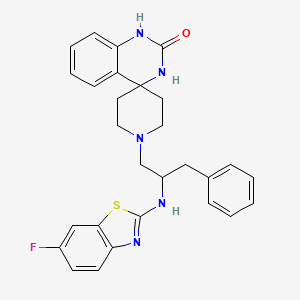
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)
